molecular formula C14H23NO B1428002 {4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine CAS No. 1249171-23-0

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine

Cat. No. B1428002
M. Wt: 221.34 g/mol
InChI Key: YPGANNUPNCUEJG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine” is 207.31 . The exact molecular structure would require more specific information or a detailed spectroscopic analysis which is not available from the current search results.


Physical And Chemical Properties Analysis

“{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional information not available in the current search results.

Scientific Research Applications

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine show unprecedented photocytotoxicity in red light, potentially useful in targeted cancer therapy and cellular imaging (Basu et al., 2014).

Synthesis and Structural Characterization

  • N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized with its structure established via NMR and MS data, contributing to the understanding of complex organic compounds (Younas et al., 2014).

Catalytic Applications

  • Complexes with quinazoline-based ruthenium showed high efficiency in transfer hydrogenation reactions, an important process in organic synthesis (Karabuğa et al., 2015).

Anticancer Activity

  • Palladium(II) and Platinum(II) complexes based on Schiff bases, including R-(pyridin-2-yl)methanamine, demonstrated significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Novel Therapeutic Compounds

  • Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were identified as serotonin 5-HT1A receptor-biased agonists with potential antidepressant effects (Sniecikowska et al., 2019).

Synthesis Techniques

  • Efficient synthesis techniques for compounds like 2, 3-dihydro-1H-indene-1-methanamines were developed, contributing to the advancement in synthetic organic chemistry (Zhou et al., 2013).

Safety And Hazards

The safety information available indicates that “{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine” may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if feeling unwell .

properties

IUPAC Name

[4-methyl-2-(4-methylpentoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11(2)5-4-8-16-14-9-12(3)6-7-13(14)10-15/h6-7,9,11H,4-5,8,10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGANNUPNCUEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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